molecular formula C13H13ClO5 B14511020 3-(Chloromethyl)-6,7,8-trimethoxy-1H-2-benzopyran-1-one CAS No. 64013-44-1

3-(Chloromethyl)-6,7,8-trimethoxy-1H-2-benzopyran-1-one

Cat. No.: B14511020
CAS No.: 64013-44-1
M. Wt: 284.69 g/mol
InChI Key: IGBCWWUPVWADIP-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-6,7,8-trimethoxy-1H-2-benzopyran-1-one is an organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a chloromethyl group attached to a benzopyran ring, which is further substituted with three methoxy groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-6,7,8-trimethoxy-1H-2-benzopyran-1-one typically involves the chloromethylation of a benzopyran derivative. One common method is the Blanc chloromethylation reaction, which involves the reaction of the benzopyran derivative with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the benzopyran ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of alternative catalysts and solvents may be explored to improve the efficiency and sustainability of the process.

Comparison with Similar Compounds

Properties

CAS No.

64013-44-1

Molecular Formula

C13H13ClO5

Molecular Weight

284.69 g/mol

IUPAC Name

3-(chloromethyl)-6,7,8-trimethoxyisochromen-1-one

InChI

InChI=1S/C13H13ClO5/c1-16-9-5-7-4-8(6-14)19-13(15)10(7)12(18-3)11(9)17-2/h4-5H,6H2,1-3H3

InChI Key

IGBCWWUPVWADIP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C=C(OC2=O)CCl)OC)OC

Origin of Product

United States

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